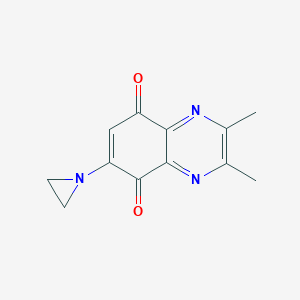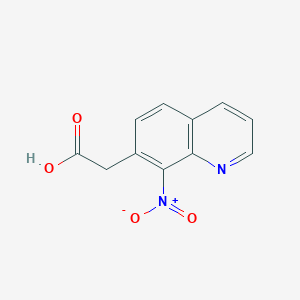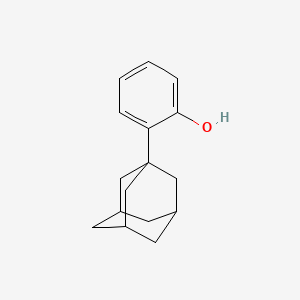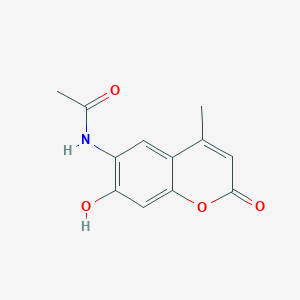
5-(Thiophen-2-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-2-yl)quinolin-8-ol: is a heterocyclic compound that features both a quinoline and a thiophene ring The quinoline ring is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring, while the thiophene ring is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)quinolin-8-ol typically involves the condensation of quinoline derivatives with thiophene derivatives. One common method is the reaction of quinolin-8-ol with thiophene-2-carboxylic acid or its derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Thiophen-2-yl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinoline N-oxides, thiophene sulfoxides.
Reduction: Reduced quinoline or thiophene derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Thiophen-2-yl)quinolin-8-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Its unique electronic properties make it valuable in materials science .
Mécanisme D'action
The mechanism of action of 5-(Thiophen-2-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, disrupting essential cellular processes .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the thiophene ring.
Thiophene: A simpler heterocycle containing only the thiophene ring.
Quinolin-8-ol: A derivative of quinoline without the thiophene substitution.
Uniqueness: 5-(Thiophen-2-yl)quinolin-8-ol is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties
Propriétés
Numéro CAS |
892878-94-3 |
|---|---|
Formule moléculaire |
C13H9NOS |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
5-thiophen-2-ylquinolin-8-ol |
InChI |
InChI=1S/C13H9NOS/c15-11-6-5-9(12-4-2-8-16-12)10-3-1-7-14-13(10)11/h1-8,15H |
Clé InChI |
IFEMFQWLQBWJNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)


![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)





